molecular formula C12H10N2 B13927429 8-Methyl-9h-pyrido[3,4-b]indole

8-Methyl-9h-pyrido[3,4-b]indole

Cat. No.: B13927429
M. Wt: 182.22 g/mol
InChI Key: VQTGMRLUNMTCDX-UHFFFAOYSA-N
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Description

8-Methyl-9H-pyrido[3,4-b]indole is a heterocyclic aromatic compound that belongs to the class of beta-carbolines. It is structurally characterized by a pyridine ring fused to an indole moiety, with a methyl group attached at the 8th position. This compound is known for its presence in various natural products and its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-9H-pyrido[3,4-b]indole can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with a tryptamine derivative in the presence of an acid catalyst. Another method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in toluene.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products: The major products formed from these reactions include various substituted indoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Methyl-9H-pyrido[3,4-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes, such as monoamine oxidase, and modulate neurotransmitter levels in the brain. The compound also exhibits DNA intercalation properties, which contribute to its antitumor activity .

Comparison with Similar Compounds

Uniqueness: 8-Methyl-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 8th position influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

8-methyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H10N2/c1-8-3-2-4-10-9-5-6-13-7-11(9)14-12(8)10/h2-7,14H,1H3

InChI Key

VQTGMRLUNMTCDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)C=NC=C3

Origin of Product

United States

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